Ethyl 4-(cyclopropylamino)piperidine-1-carboxylate
Description
Ethyl 4-(cyclopropylamino)piperidine-1-carboxylate (CAS: 415969-85-6) is a piperidine-derived compound with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . The structure features a piperidine ring substituted at the 4-position with a cyclopropylamino group (-NH-cyclopropane) and an ethyl carboxylate ester at the 1-position.
Properties
IUPAC Name |
ethyl 4-(cyclopropylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-2-15-11(14)13-7-5-10(6-8-13)12-9-3-4-9/h9-10,12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXLQMQBEHGMOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(cyclopropylamino)piperidine-1-carboxylate typically involves the reaction of ethyl 4-aminopiperidine-1-carboxylate with cyclopropylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(cyclopropylamino)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Ethyl 4-(cyclopropylamino)piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(cyclopropylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Piperidine carboxylates are a versatile class of compounds with applications in medicinal chemistry and materials science. Below, we compare Ethyl 4-(cyclopropylamino)piperidine-1-carboxylate with key analogs based on structural features, physicochemical properties, and available bioactivity data.
Structural and Functional Group Variations
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
- Molecular Formula : C₁₄H₁₉N₃O₂ (estimated).
- Key Features: A pyridinylmethylamino substituent at the 4-position.
- Comparison: The cyclopropylamino group in the target compound is less sterically bulky than the pyridinylmethylamino group, which may influence receptor binding affinity or metabolic stability.
tert-Butyl 4-[2-(cyclopropylamino)ethyl]piperidine-1-carboxylate
- Molecular Formula : C₁₅H₂₈N₂O₂.
- Key Features: A tert-butyl ester and a cyclopropylaminoethyl side chain.
- Physicochemical Properties : Higher molecular weight (268.40 g/mol ) compared to the target compound, likely due to the tert-butyl group .
Ethyl 1-benzoylpiperidine-4-carboxylate
- Molecular Formula: C₁₅H₁₉NO₃.
- Key Features : A benzoyl group at the 1-position.
- Safety: No explicit hazards reported, similar to the target compound .
- Comparison: The aromatic benzoyl group may confer distinct metabolic pathways compared to the non-aromatic cyclopropylamino substituent.
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